REACTION_CXSMILES
|
[CH2:1]=[N:2][SH:3](=[O:5])=[O:4].[C:6](=O)([O-])[O-].[K+].[K+].ClCCN(CCCl)C[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C1O[CH2:42][CH2:41]OCCOCCOCCOCCOC1.[CH3:44][N:45]([CH3:48])C=O>>[CH2:1]([NH:2][S:3]([N:45]1[CH2:48][CH2:42][CH2:41][CH2:6][CH2:44]1)(=[O:5])=[O:4])[C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=1 |f:1.2.3|
|
Name
|
methylene sulfonamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=NS(=O)=O
|
Name
|
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCN(CC1=CC=CC=C1)CCCl
|
Name
|
|
Quantity
|
90 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
C1COCCOCCOCCOCCOCCO1
|
Type
|
CUSTOM
|
Details
|
The slurry was stirred at sixty degrees Celsius
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After twenty four hours the reaction was concentrated in vacuo
|
Type
|
WASH
|
Details
|
washed with water three times, saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized (methanol)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NS(=O)(=O)N1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |